3,4-Diethoxy-3-cyclobutene-1,2-dione

描述

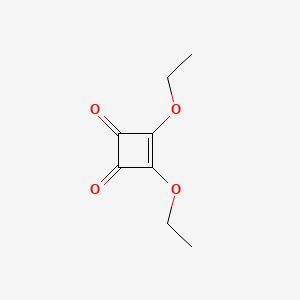

Structure

2D Structure

属性

IUPAC Name |

3,4-diethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSFLZCLKYZYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200334 | |

| Record name | Squaric acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-87-8 | |

| Record name | Diethyl squarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Diethoxy 3 Cyclobutene 1,2 Dione

Direct Esterification Approaches

Direct esterification of squaric acid is a common and efficient method for preparing diethyl squarate. This approach leverages the acidic nature of the hydroxyl groups on squaric acid. semanticscholar.org

A widely employed method for synthesizing diethyl squarate involves the reaction of squaric acid with triethyl orthoformate in anhydrous ethanol (B145695). chemicalbook.com The mixture is heated to reflux, typically around 80°C. chemicalbook.com Triethyl orthoformate acts as both the ethanol source and a water scavenger, driving the reaction towards the formation of the diethyl ester. This method is analogous to the synthesis of dimethyl squarate, which uses trimethyl orthoformate and methanol (B129727), indicating its general applicability for various alkyl squarates. orgsyn.org

A typical procedure involves dissolving squaric acid in anhydrous ethanol, followed by the addition of triethyl orthoformate. The reaction mixture is then refluxed for an extended period to ensure complete conversion. chemicalbook.com

Reaction Scheme: Squaric Acid + Triethyl Orthoformate → 3,4-Diethoxy-3-cyclobutene-1,2-dione

Optimizing reaction conditions is crucial for maximizing the yield and purity of diethyl squarate. Key parameters include the reaction time, temperature, and stoichiometry of the reagents. For instance, a reported synthesis involves refluxing a solution of squaric acid (26.4 mmol), triethyl orthoformate (72.2 mmol), and anhydrous ethanol (150 mL) at 80°C for 48 hours. chemicalbook.com Following the reaction, the solvent is removed under reduced pressure, and the resulting crude product can be purified by flash chromatography. This specific procedure reports a high yield of 97%. chemicalbook.com

For the related synthesis of dimethyl squarate, a procedure involves refluxing for 4 hours, followed by the slow distillation of the solvent over 2 hours, and then an additional 18 hours of reflux. orgsyn.org This careful control of solvent removal helps to drive the equilibrium towards the product. Such techniques are transferable and can be adapted to optimize the synthesis of diethyl squarate.

| Parameter | Condition | Outcome |

| Reactants | Squaric acid, Triethyl orthoformate, Anhydrous ethanol | Formation of diethyl squarate |

| Temperature | Reflux (approx. 80°C) chemicalbook.com | Drives the esterification reaction |

| Time | 48 hours chemicalbook.com | High conversion to product |

| Purification | Flash chromatography (DCM) chemicalbook.com | Isolation of pure product |

| Reported Yield | 97% chemicalbook.com | Highly efficient synthesis |

Alkoxylation of Halogenated Cyclobutenediones

An alternative route to diethyl squarate involves the use of halogenated cyclobutenediones as starting materials. This method relies on the high reactivity of the carbon-halogen bonds towards nucleophilic attack.

The compound 3,4-dichloro-3-cyclobutene-1,2-dione is a versatile precursor for various squaric acid derivatives. semanticscholar.orgnih.gov Its two chlorine atoms are excellent leaving groups, readily displaced by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, including alkoxy groups, onto the cyclobutene (B1205218) ring. The synthesis of thioesters, for example, has been demonstrated by reacting 3,4-dichloro-3-cyclobutene-1,2-dione with benzylmercaptan, showcasing the viability of this precursor for substitution reactions. semanticscholar.org

The synthesis of this compound from its dichlorinated precursor is achieved through a nucleophilic substitution reaction. In this process, an ethoxide source, such as sodium ethoxide or ethanol in the presence of a base, attacks the electron-deficient carbons of the cyclobutene ring, leading to the displacement of the chloride ions. This double substitution reaction results in the formation of the desired diethyl squarate. This strategy offers a pathway to squarate esters when squaric acid itself may not be a suitable starting material. semanticscholar.org

Preparation of Diethyl Squarate for Amidosquaramide Synthesis

Diethyl squarate is a preferred precursor for the synthesis of amidosquaramides and other squaric acid derivatives used in medicinal chemistry and materials science. asynt.com This preference is largely due to the poor solubility of squaric acid in many common organic solvents. asynt.com

The reaction of diethyl squarate with primary amines, such as substituted anilines or benzylamines, in a suitable solvent like methanol or ethanol, yields the corresponding mono-squarate amide. asynt.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks one of the carbonyl carbons, and an ethoxy group is subsequently eliminated as ethanol. asynt.com This approach has been successfully used to create libraries of squaric acid monoamides, which are investigated for various biological activities. asynt.comuwaterloo.ca The stability of the squaramide core in aqueous environments makes these compounds attractive for drug discovery. asynt.com

Exploration of Alternative Synthetic Routes

While the reaction of squaric acid with ethanol in the presence of triethyl orthoformate is a common and efficient method for the synthesis of this compound, several alternative routes have been explored. These alternative methodologies may offer advantages in specific contexts, such as the use of different starting materials or the avoidance of certain reagents. This section details the exploration of these alternative synthetic pathways.

Synthesis from Squaric Acid Dichloride

A prominent alternative route involves the use of squaric acid dichloride as a starting material. Squaric acid dichloride is a more reactive derivative of squaric acid and can readily undergo nucleophilic substitution with alcohols to yield the corresponding dialkyl squarates. The reaction with ethanol produces this compound.

The general reaction involves the displacement of the chloride atoms by ethoxy groups. This method is advantageous as it proceeds from a highly reactive precursor, potentially allowing for milder reaction conditions compared to the direct esterification of squaric acid. The diester can be prepared with ethanol from squaric acid under azeotropic conditions. psu.edu The reactivity of squaric acid derivatives is noted to be in the order of dichloride > methyl ester chloride > diethylamide chloride. rsc.orgnih.gov

A study on the Lewis acid-catalyzed reactions of squaric acid derivatives mentions that the ethyl diester can be synthesized from the dichloride by displacement with an appropriate alcohol, such as ethanol. psu.edursc.org While specific yields for the direct synthesis of diethyl squarate from the dichloride are not extensively reported in some contexts, the methodology is well-established for preparing various squaric acid esters. psu.edu

Table 1: Synthesis of this compound from Squaric Acid Dichloride

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reported Yield | Reference |

| Squaric acid dichloride | Ethanol | Azeotropic conditions | This compound | Not specified | psu.edu |

Transesterification

Transesterification is another viable, albeit less direct, method for the synthesis of this compound. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, other dialkyl squarates, such as dimethyl squarate or di-isopropyl squarate, can be converted to diethyl squarate by reaction with an excess of ethanol.

This method's utility is often demonstrated in the synthesis of various dialkyl squarates when a particular precursor is more readily available. The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol. Both acidic and basic conditions can be employed for transesterification. nih.gov The reaction of this compound with various amines to form squaramides is a related transformation that highlights the reactivity of the ethoxy groups. rsc.orgsci-hub.se

Table 2: Synthesis of this compound via Transesterification

| Starting Ester | Reactant | Catalyst | Product | Reported Yield | Reference |

| Other Dialkyl Squarate | Ethanol | Acid or Base | This compound | Varies | nih.gov |

Methods Involving Alkylation of Squaric Acid Salts

An older method for the synthesis of dialkyl squarates involves the alkylation of a metal salt of squaric acid. Specifically, the disilver salt of squaric acid can be prepared and subsequently treated with an alkyl halide, in this case, ethyl iodide, to yield this compound.

This route, while effective, is generally considered laborious and expensive due to the use of a silver salt. orgsyn.org The procedure involves the initial formation of the disilver squarate, which is then subjected to alkylation.

Table 3: Synthesis of this compound via a Silver Salt

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reported Yield | Reference |

| Disilver squarate | Ethyl iodide | Reaction in a suitable solvent | This compound | Not specified | orgsyn.org |

Use of Diazomethane (B1218177) (for Methyl Esters)

The use of diazomethane for the esterification of carboxylic acids is a well-known reaction and has been applied to the synthesis of dimethyl squarate from squaric acid. orgsyn.org While this method is specific to the formation of methyl esters, it represents an alternative pathway for the esterification of squaric acid. However, this method is generally avoided for several reasons. Diazomethane is highly toxic and explosive, making it hazardous to handle, especially on a larger scale. ddg-pharmfac.netrsc.org Furthermore, the reaction often results in lower yields compared to other methods. orgsyn.org An analogous reaction with diazoethane (B72472) to produce the diethyl ester is conceivable but not commonly reported, likely due to the hazards associated with diazoalkanes.

Chemical Reactivity and Mechanistic Investigations of 3,4 Diethoxy 3 Cyclobutene 1,2 Dione

Nucleophilic Substitution Reactions

The electron-deficient nature of the cyclobutene (B1205218) ring, enhanced by the four oxygen substituents, makes the C-3 and C-4 positions highly susceptible to attack by nucleophiles. This reactivity drives the displacement of the ethoxy groups, providing a powerful platform for the synthesis of a wide array of squaric acid derivatives.

One of the most well-established reactions of 3,4-diethoxy-3-cyclobutene-1,2-dione is its sequential reaction with amines. This process allows for the stepwise substitution of the two ethoxy groups, leading to the formation of mono- and disubstituted amino derivatives. The reaction with a primary or secondary amine initially yields a 3-amino-4-ethoxy-3-cyclobutene-1,2-dione. A second substitution, often requiring more forcing conditions or a different amine, produces symmetrical or unsymmetrical 3,4-diamino-3-cyclobutene-1,2-diones, commonly known as squaramides. sigmaaldrich.com

Squaramides are a class of compounds characterized by a central four-membered ring with two opposing amide functionalities and two carbonyl groups. scripps.edu They are noted for their rigid, planar structure and unique hydrogen-bonding capabilities, which make them valuable scaffolds in supramolecular chemistry and drug design. scripps.edusigmaaldrich.com The synthesis of squaramides from diethyl squarate is highly versatile; for instance, the reaction of diethyl squarate with the alkaloid (-)-cytisine in a 1:2 molar ratio has been used to produce a squaramide containing two cytisine (B100878) moieties. sigmaaldrich.com

A related class of compounds, amidosquaramides, can also be synthesized. These structures incorporate an N-amide linkage. For example, a synthetic pathway to amidosquaramides involves the initial formation of 3-amino-4-ethoxy-3-cyclobutene-1,2-dione from diethyl squarate, followed by a Lewis-acid-catalyzed substitution with an aniline (B41778) to yield the target amidosquaramide. scripps.edu The yields for this final step are influenced by the electronic properties of the aniline used. scripps.edu

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | Primary/Secondary Amines (1 or 2 eq.) | Squaramide | Stepwise displacement of one or both ethoxy groups. sigmaaldrich.com |

| 3-Amino-4-ethoxy-3-cyclobutene-1,2-dione | Anilines (with Zn(OTf)₂) | Amidosquaramide | Forms an N-amide linkage via Lewis-acid catalysis. scripps.edu |

This compound is reported to undergo ethoxy substitution with unsaturated organosilanes. scientificlabs.co.uk However, detailed mechanistic studies in the literature often involve reactions with derivatives of diethyl squarate rather than the parent compound itself.

Research into the reactivity of a closely related substrate, cyclobutene-1,2-dione monoacetal (4,4-diethoxycyclobutenone), which is prepared from diethyl squarate, provides significant insight. This monoacetal reacts with various unsaturated organosilanes, including allylsilanes, silyl (B83357) enol ethers, and allenylsilanes, in the presence of a Lewis acid like boron trifluoride etherate (Et₂O·BF₃). oup.com This reaction does not proceed via substitution at the C-3 position (the double bond). Instead, it involves a nucleophilic attack on the C-4 carbon (the acetal (B89532) carbon) via an ethoxycarbenium ion intermediate. This results in the formation of 4-substituted-4-ethoxycyclobutenones. oup.com For example, the reaction with allylsilanes yields 4-allyl-4-ethoxycyclobutenones regioselectively. oup.com

This pathway highlights a different mode of reactivity from the direct substitution of the vinylic ethoxy groups. While direct substitution on this compound is plausible, the reaction of its protected monoacetal form demonstrates a facile and synthetically useful alternative pathway involving addition to the sp³-hybridized C-4 center.

| Squarate Derivative | Organosilane Reagent | Catalyst | Product Type |

|---|---|---|---|

| 4,4-Diethoxycyclobutenone | Allyltrimethylsilane | Et₂O·BF₃ | 4-Allyl-4-ethoxycyclobutenone |

| 4,4-Diethoxycyclobutenone | Silyl Enol Ether | Et₂O·BF₃ | 4-Acylmethyl-4-ethoxycyclobutenone |

| 4,4-Diethoxycyclobutenone | Allenylsilane | Et₂O·BF₃ | 4-Propargyl-4-ethoxycyclobutenone |

The facile displacement of the ethoxy groups by amine nucleophiles makes diethyl squarate an excellent reagent for bioconjugation. A key application is its reaction with glycosylamines, which are themselves formed from oligosaccharides. scientificlabs.co.uk This reaction proceeds via nucleophilic substitution, where the amino group of the glycosylamine displaces one of the ethoxy groups on the squarate ring. scientificlabs.co.uk

The resulting squarate-carbohydrate conjugate retains a reactive ethoxy group, which can then be displaced by an amino group present on another molecule, such as a protein, an amino-functionalized lipid, or a solid support. scientificlabs.co.uk This two-step process allows diethyl squarate to function as an effective crosslinking agent, facilitating the formation of neoglycoproteins and other complex bioconjugates. oup.com These structures are invaluable tools for studying carbohydrate-protein interactions and other biological processes.

Carbonyl Addition Reactions

In addition to substitution reactions at the C-3/C-4 positions, this compound and its analogs can undergo nucleophilic addition at the carbonyl carbons. This reactivity is particularly pronounced with highly reactive organometallic reagents.

Hard organometallic nucleophiles, such as organolithium reagents, preferentially attack the carbonyl groups of dialkoxycyclobutenediones rather than the vinylic carbons. A well-documented example is the reaction of the closely related 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) (dimethyl squarate) with vinyllithium (B1195746). orgsyn.org The reaction is conducted at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF). The vinyllithium reagent adds regiospecifically to one of the carbonyl groups, generating a lithium alkoxide intermediate. Upon workup, this yields a 4-hydroxy-4-vinyl-3-methoxycyclobutenone derivative. This transformation serves as a powerful method for introducing a vinyl group onto the cyclobutene core.

The adducts formed from the carbonyl addition of certain organometallic reagents are often precursors to more complex, rearranged products. The vinyl-substituted cyclobutenedione derivatives, in particular, are key intermediates in a thermal cascade reaction that yields highly substituted quinones and hydroquinones. orgsyn.org

Compound Reference Table

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | Diethyl Squarate; Squaric Acid Diethyl Ester | 5231-87-8 sigmaaldrich.com |

| 3-Amino-4-ethoxy-3-cyclobutene-1,2-dione | - | Not specified |

| Squaramide | 3,4-Diamino-3-cyclobutene-1,2-dione (parent) | Not specified |

| Amidosquaramide | - | Not specified |

| (-)-Cytisine | - | 485-35-8 |

| Zinc trifluoromethanesulfonate | Zinc triflate | 54010-75-2 |

| Cyclobutene-1,2-dione monoacetal | 4,4-Diethoxycyclobutenone | Not specified |

| Allyltrimethylsilane | - | 762-72-1 |

| Boron trifluoride etherate | - | 109-63-7 |

| 3,4-Dimethoxy-3-cyclobutene-1,2-dione | Dimethyl Squarate | 5222-73-1 sigmaaldrich.com |

| Vinyllithium | - | 917-57-7 |

| Tetrahydrofuran | THF | 109-99-9 |

Hydrolysis and Transesterification Reactions

This compound readily undergoes hydrolysis and transesterification (or more broadly, aminolysis when amines are the nucleophiles). These reactions are fundamental to the modification of the squaric acid core and for the synthesis of various derivatives.

The hydrolysis of esters of squaric acid, such as diethyl squarate, to the parent squaric acid is a well-documented process. Studies on the hydrolysis of related squaramate esters, which are mono-amido derivatives of squaric acid, provide insight into the kinetics and mechanism of this transformation. The hydrolysis rate is significantly influenced by pH. For instance, squaramate esters demonstrate stability at a pH up to 9, but their hydrolysis is considerably faster than that of the corresponding squaramides. rsc.org This increased reactivity is attributed to the ester functionality being more susceptible to nucleophilic attack by hydroxide (B78521) ions than the amide group.

The mechanism of base-catalyzed hydrolysis proceeds through a nucleophilic addition of a hydroxide ion to one of the carbonyl carbons of the cyclobutene ring. This is followed by the elimination of an ethoxide ion, leading to the formation of a carboxylate group. The reaction follows a second-order rate law, with the rate being dependent on the concentration of the hydroxide species. rsc.org

Transesterification of this compound can be achieved by reacting it with various alcohols in the presence of an acid or base catalyst. A more common and synthetically useful related reaction is the aminolysis, where primary or secondary amines are used as nucleophiles to displace one or both of the ethoxy groups. This reaction is a cornerstone for the synthesis of squaramides. The reaction of diethyl squarate with an amine, typically in a solvent like acetonitrile, leads to the formation of a mono-substituted squaramate ester. rsc.orgrsc.org The reduced reactivity of the resulting ester-amide intermediate allows for the sequential introduction of different amines, facilitating the synthesis of asymmetrical squaramides.

The table below summarizes the reaction conditions for the synthesis of squaramate esters from diethyl squarate, a process analogous to transesterification.

Table 1: Synthesis of Squaramate Esters from this compound

| Amine Reactant | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Various primary amines | Acetonitrile | Not specified | Corresponding squaramate esters | rsc.orgrsc.org |

| Cystamine dihydrochloride | Acetonitrile | Presence of DiPEA | Bis-squaramate ester | rsc.org |

Ring-Opening Reactions for Heterocycle Synthesis

The strained four-membered ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through ring-opening reactions. The reaction with dinucleophiles is a common strategy to construct five- or six-membered heterocyclic rings.

A notable application is the synthesis of quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The classical synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857). nih.govsapub.org In this context, this compound can serve as the 1,2-dicarbonyl component. The reaction with o-phenylenediamine would proceed through initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and subsequent elimination of two molecules of ethanol (B145695) to form the aromatic quinoxaline (B1680401) ring system.

The general reaction conditions for the synthesis of quinoxalines from a 1,2-dicarbonyl compound and o-phenylenediamine are presented in the table below.

Table 2: General Conditions for Quinoxaline Synthesis

| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil | o-Phenylenediamine | AlCuMoVP/Toluene (B28343) | 25 | 92 | nih.gov |

| Benzil | o-Phenylenediamine | AlFeMoVP/Toluene | 25 | 80 | nih.gov |

| Benzil | o-Phenylenediamine | Bentonite K-10/Ethanol | Room Temp | 95 | encyclopedia.pub |

| Benzil | o-Phenylenediamine | Zn(OTf)₂/Acetonitrile | Room Temp | 85-91 | encyclopedia.pub |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3,4-Diethoxy-3-cyclobutene-1,2-dione, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide definitive structural information.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the ethoxy groups attached to the cyclobutene (B1205218) ring. Due to the molecule's symmetry, the two ethoxy groups are chemically equivalent, leading to a simplified spectrum.

The methylene (B1212753) protons (-O-CH₂-) of the ethoxy groups typically appear as a quartet, a result of spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH₃) present as a triplet due to coupling with the neighboring methylene protons.

In a related compound, 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione, the ethoxy group protons exhibit specific chemical shifts that can be used for comparative analysis. researchgate.net While the exact chemical shifts for this compound can vary slightly based on the solvent and experimental conditions, the splitting patterns (quartet and triplet) are characteristic features.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂- | ~4.8 | Quartet |

| -CH₃ | ~1.4 | Triplet |

Note: The chemical shifts are approximate and can vary. The multiplicity is a key identifier.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected due to the molecule's symmetry.

The carbonyl carbons (C=O) of the cyclobutene-1,2-dione ring are the most deshielded and appear at the lowest field (highest ppm value). The olefinic carbons (C=C) of the cyclobutene ring, to which the ethoxy groups are attached, appear at a higher field compared to the carbonyl carbons. The two carbons of the ethoxy group, the methylene carbon (-O-CH₂-), and the methyl carbon (-CH₃), appear at the highest field (lowest ppm values).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~180-190 |

| C=C-O | ~170-180 |

| -O-CH₂- | ~70 |

| -CH₃ | ~15 |

Note: These are typical chemical shift ranges for the respective carbon environments.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Carbonyl and Alkoxy Vibrations

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) and alkoxy (C-O) groups.

The carbonyl groups give rise to a very strong and sharp absorption band in the region of 1750-1850 cm⁻¹. The exact position of this band is influenced by the ring strain of the four-membered ring and the electronic effects of the ethoxy groups. The carbon-carbon double bond (C=C) within the ring also shows a characteristic absorption, typically in the range of 1600-1680 cm⁻¹.

The C-O stretching vibrations of the ethoxy groups produce strong and broad absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These bands are characteristic of ether linkages.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1750 - 1850 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1600 - 1680 | Medium |

| Alkoxy (C-O) | Stretch | 1000 - 1300 | Strong, Broad |

Application in Reaction Monitoring and Product Verification

FTIR spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of squaric acid derivatives, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks can be followed in real-time.

For example, in the synthesis of squaric acid amides from diethyl squarate, the reaction can be monitored by observing the changes in the carbonyl region of the IR spectrum. asynt.com The formation of the amide will result in a shift of the carbonyl absorption band and the appearance of N-H stretching and bending vibrations if a primary or secondary amine is used. This allows for the optimization of reaction conditions and ensures the complete conversion to the desired product. The use of in-situ FTIR spectroscopy provides a non-invasive method to track the concentration of reactants and products throughout the reaction. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 170, corresponding to its molecular weight (C₈H₁₀O₄). nist.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group and subsequent rearrangements.

Key fragments observed in the mass spectrum of this compound include:

Loss of an ethoxy radical (-OC₂H₅): [M - 45]⁺

Loss of an ethyl radical (-C₂H₅): [M - 29]⁺

Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group: [M - 28]⁺

The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirms the presence of the ethoxy and cyclobutenedione moieties. The NIST WebBook provides a reference mass spectrum for this compound, which serves as a valuable resource for its identification. nist.gov

Advanced X-ray Crystallography Studies for Solid-State Structure

Advanced X-ray crystallography serves as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

However, the crystal structures of related squaric acid derivatives have been successfully determined, offering insights into the solid-state behavior of this class of compounds. For instance, a study on 1,2-dianilinosquaraine, a squaric acid derivative, revealed its crystal structure and provided a basis for understanding the supramolecular assembly. nih.gov

In the absence of specific crystallographic data for this compound, computational methods such as Density Functional Theory (DFT) have been employed to study the structure of related squaramides. mdpi.comrsc.org These theoretical calculations provide optimized geometries and insights into the conformational space and intermolecular interactions that are likely to govern the solid-state packing of such molecules. mdpi.comrsc.org

For illustrative purposes, the crystallographic data for a related squaraine derivative, 1,2-dianilinosquairane, is presented below. It is important to note that this data does not represent this compound but provides a relevant example of the type of structural information obtained from X-ray crystallography of a squaric acid derivative.

Interactive Data Table: Crystallographic Data for 1,2-Dianilinosquairane nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a (Å) | 26.5911(8) |

| b (Å) | 6.1445(10) |

| c (Å) | 7.5515(5) |

| Key Bond Lengths | |

| C-C (in four-membered ring, avg. difference) | 0.0667 Å |

| N-H···O (hydrogen bond distance) | 2.826(1) Å |

The study of 1,2-dianilinosquairane revealed that the molecules are connected through N-H···O hydrogen bonds, forming one-dimensional ribbons. nih.gov These ribbons are further organized into a two-dimensional structure through π-stacking interactions. nih.gov DFT calculations performed on a dimer model of this compound showed good agreement with the experimental vibrational data, validating the computational approach for understanding the properties of such systems. nih.gov

Further research involving the successful crystallization and single-crystal X-ray diffraction of this compound would be highly valuable to the scientific community for a complete understanding of its solid-state structure and properties.

Computational and Theoretical Studies on 3,4 Diethoxy 3 Cyclobutene 1,2 Dione and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of squaric acid derivatives. articleted.com DFT methods allow for an accurate depiction of the electron density distribution within the 3,4-diethoxy-3-cyclobutene-1,2-dione molecule and its analogues. This is crucial for understanding the compound's reactivity, as the four-membered ring of the squaric acid core presents a unique electronic environment. articleted.com

Computational studies have explored the acid-base properties of squaric acid and its derivatives, which are central to their catalytic activity. articleted.com The ability to form stable enolate-like structures is a key feature that has been investigated through quantum chemical calculations. articleted.com These calculations help in predicting the pKa values and understanding the electronic delocalization in the corresponding conjugate bases.

Furthermore, quantum chemical calculations are vital in predicting various molecular properties that govern reactivity. These include the calculation of frontier molecular orbital (HOMO-LUMO) energies, which are essential in understanding the susceptibility of the molecule to nucleophilic or electrophilic attack. The calculated electrostatic potential maps provide a visual representation of the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions.

A study on amidosquaramides, which can be synthesized from diethyl squarate, utilized computational analysis to investigate their structure and anion recognition capabilities. rsc.org This research highlights the power of combining spectroscopic techniques with computational methods to understand the electronic and structural properties of squaric acid derivatives. rsc.org

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is a powerful tool for predicting and understanding the mechanisms of reactions involving this compound. This compound serves as a versatile starting material for the synthesis of various other molecules, including furanones, quinones, and a range of squaramide derivatives. scientificlabs.ie

One of the key reactions of diethyl squarate is its ethoxy substitution with amines. scientificlabs.ie Computational models can be employed to study the reaction pathway of this nucleophilic substitution. Such models can elucidate the structure of the transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. For instance, a study on the synthesis of amidosquaramides from diethyl squarate involved a substitution reaction with amines, a process that can be modeled computationally to understand the underlying mechanism. rsc.org

Theoretical studies on related cyclic 1,2-diones have explored various base-catalyzed reaction pathways, including benzilic acid-type rearrangements and other ring-opening reactions. While not directly on this compound, these studies provide a framework for understanding the potential reaction mechanisms of the squaric acid core under basic conditions.

Furthermore, computational studies can predict the chemoselectivity of reactions. For example, a squaramide ester-based probe has been shown to react chemoselectively with amines over thiols. nih.gov Theoretical calculations can help explain this selectivity by comparing the activation barriers for the reaction with different nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The conformation of this compound and its derivatives plays a significant role in their reactivity and physical properties. Computational methods are employed to perform conformational analysis and to simulate the dynamic behavior of these molecules.

A combined experimental and theoretical study on 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, a close analogue of diethyl squarate, utilized ab initio molecular orbital calculations to determine its minimum-energy nuclear configuration. researchgate.net The study found that the degree of planarity of the cyclobutene-1,2-dione derivative was greater in the crystalline state than in the free molecule, highlighting the influence of intermolecular forces on conformation. researchgate.net Such studies provide valuable data on bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's three-dimensional structure.

Molecular dynamics (MD) simulations have been applied to study the behavior of squaraine dyes, which are derivatives of squaric acid. nih.gov In one study, MD simulations were used to investigate the interactions between squaraine dyes and DNA scaffolds, providing insights into the factors governing excitonic coupling in dye aggregates. nih.gov While this study was not on this compound itself, it demonstrates the utility of MD simulations in understanding the dynamics and intermolecular interactions of related squaraine systems. These simulations can reveal how the molecule interacts with its environment, including solvent molecules and other solutes, over time.

The conformational flexibility of the ethoxy groups in this compound can also be explored using computational methods. Understanding the preferred conformations of these side chains is important as they can influence the accessibility of the reactive sites on the cyclobutene (B1205218) ring.

Structure-Reactivity Relationship Elucidation

A key goal of computational and theoretical studies is to elucidate the relationship between the structure of a molecule and its reactivity. For this compound and its derivatives, these studies have been instrumental in guiding the design of new molecules with specific properties and functions.

Computational studies have been crucial in the development of squaramide-based organocatalysts. articleted.com By predicting how changes in the molecular structure affect the catalyst's binding modes with substrates and the mechanisms of the catalyzed reactions, researchers can optimize the catalyst's performance. articleted.com The electronic and steric effects of different substituents on the squaramide core can be systematically investigated using computational methods to establish clear structure-activity relationships.

In the field of materials science, quantum chemical calculations have guided the design of squaraine dyes for applications such as dye-sensitized solar cells. articleted.com By predicting properties like band gaps, electron affinities, and ionization potentials, researchers can tailor the molecular structure of the dye to enhance its light-harvesting capabilities. articleted.com

Furthermore, a clear example of structure-activity relationship (SAR) studies is the development of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives as CXCR2 antagonists. nih.gov In this research, a series of compounds were synthesized and their biological activity was evaluated. nih.gov Such experimental data, when combined with computational modeling, can provide a detailed understanding of how specific structural modifications influence the compound's ability to interact with its biological target.

The table below provides an overview of some key computational parameters that are often calculated to understand the structure and reactivity of molecules like this compound.

| Computational Parameter | Significance in Structure-Reactivity Analysis |

| HOMO Energy | Indicates the ability of a molecule to donate electrons; higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability of a molecule to accept electrons; lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical stability of the molecule; a smaller gap suggests higher reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. |

| Electrostatic Potential Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Calculated pKa | Predicts the acidity of protons in the molecule, which is crucial for understanding its behavior in different pH environments and its catalytic activity. |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems (Furanones, Quinones)

One of the foundational applications of 3,4-diethoxy-3-cyclobutene-1,2-dione is its role as a starting material in the synthesis of various heterocyclic and carbocyclic systems. The inherent ring strain and the presence of reactive carbonyl and enol ether functionalities make it a potent precursor for thermal ring-opening and rearrangement reactions. Specifically, it has been established as a reliable starting material for producing substituted furanones and quinones, which are core structures in many natural products and biologically active molecules. researchgate.netnih.gov The transformations often proceed through thermal rearrangement pathways, where the cyclobutene (B1205218) ring opens to form a vinylketene intermediate, which can then cyclize to form furanone structures or undergo further reactions to yield highly substituted quinone systems. researchgate.net

Precursor in Cross-Coupling Methodologies

The cyclobutenedione core of diethyl squarate serves as an excellent scaffold for advanced transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds under mild conditions. This has opened avenues for creating complex molecular architectures that were previously difficult to access.

Suzuki–Miyaura and Liebeskind–Srogl Couplings for Aryl Ketones or Thioesters

While the Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions, the Liebeskind–Srogl coupling is particularly well-suited for derivatives of this compound. 50webs.comup.ac.za The Liebeskind-Srogl reaction involves the palladium-catalyzed, copper(I)-mediated coupling of a thioester with a boronic acid to produce ketones. acs.orgacs.org

In this context, the ethoxy group on the cyclobutenedione ring can be displaced by a thiol to create a thio-substituted cyclobutenedione (a thioester analogue). This substrate is then activated by a copper(I) carboxylate, facilitating a palladium-catalyzed cross-coupling with a wide range of aryl or vinyl boronic acids. 50webs.comup.ac.za The result is the formation of a new carbon-carbon bond on the cyclobutene ring, yielding highly functionalized aryl or vinyl ketones where the ketone is an integral part of the four-membered ring. 50webs.com This methodology is noted for its mild, non-basic reaction conditions and high specificity, making it a valuable tool in synthesizing complex squaric acid derivatives. 50webs.com

Table 1: Liebeskind–Srogl Coupling of Squaric Acid Thioether Derivatives

| Substrate | Coupling Partner | Product Type | Key Features | Citations |

|---|

Formation of Liebeskind's Reagent

Pioneering work from the laboratory of Lanny S. Liebeskind demonstrated that cyclobutenediones could be converted into versatile organometallic reagents for use in other types of cross-coupling reactions. 50webs.comscispace.com While not formally named "Liebeskind's Reagent," a key development was the synthesis of 3-stannylcyclobutenediones. scispace.comacs.org

These reagents are prepared from alkoxy-substituted cyclobutenediones, such as 3,4-diisopropoxycyclobutenedione, by treatment with a silyl-stannane reagent like n-Bu₃SnSiMe₃. researchgate.netscispace.com The resulting 3-isopropoxy-4-(tri-n-butylstannyl)cyclobutenedione functions as a nucleophilic cyclobutenedione equivalent. This stannane (B1208499) derivative can then participate in Stille cross-coupling reactions with various organic halides (iodides) and triflates under palladium catalysis. scispace.com This strategy provides a powerful and mild method for constructing highly substituted cyclobutenediones, which are precursors to quinones and other complex structures. 50webs.comscispace.com

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The unique electronic and structural properties of the squaric acid core derived from this compound have made it an attractive scaffold in medicinal chemistry. Its ability to act as a bioisostere for carboxylic acids and phosphates has led to its incorporation into various drug discovery programs.

Design and Synthesis of Novel Nucleoside Analogues

This compound is a valuable tool for the chemical modification and conjugation of carbohydrate-based molecules, including those related to nucleosides. Research has shown that it reacts efficiently with glycosylamines, which are derivatives of sugars found in nucleosides. researchgate.net This reaction typically involves the displacement of one of the ethoxy groups by the amine on the sugar, forming a stable squaric acid monoamide linkage. nih.gov

This chemistry has been applied to construct well-defined neoglycoconjugates. For instance, oligosaccharide fragments have been elongated using diethyl squarate as a linker before being conjugated to carrier proteins. Such conjugates are crucial for studying carbohydrate-protein interactions and for the development of vaccines and immunotherapies. This application highlights the utility of diethyl squarate in creating complex, multivalent structures that mimic aspects of natural nucleoside assemblies.

Development of NMDA Receptor Antagonists

The squaric acid moiety has been successfully employed as a central structural element in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of neurological disorders. The squaramide group (a mono- or di-aminated derivative of squaric acid) can act as a bioisostere of a carboxylate or phosphate (B84403) group, which is often crucial for receptor binding.

A prominent example is the compound Perzinfotel (EAA-090), a potent and selective NMDA receptor antagonist that was investigated for the treatment of stroke. Its structure features a phosphonate (B1237965) group linked to a piperidine (B6355638) via a squaramide linker derived from a squaric acid precursor. The development of such compounds demonstrates the successful application of squaric acid chemistry in creating highly specific and potent pharmaceutical intermediates targeting the central nervous system.

Table 2: Bioactive Compounds and Intermediates Derived from Squaric Acid Chemistry

| Compound/Intermediate Class | Application/Target | Key Structural Feature | Citations |

|---|---|---|---|

| Neoglycoconjugates | Immunological Probes | Squaramide linker connecting oligosaccharides to proteins | |

| Perzinfotel (EAA-090) | NMDA Receptor Antagonist | Squaramide linker |

Role as a Bioisosteric Group in Rational Drug Design

In the field of medicinal chemistry and rational drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The squarate core, derived from precursors like this compound, serves as a versatile bioisosteric scaffold. rsc.orgbac-lac.gc.ca Squaramides, which are derivatives of squaric acid, are particularly noteworthy as bioisosteres for a variety of functional groups commonly found in bioactive molecules. rsc.org

The utility of the squarate moiety lies in its unique electronic and structural properties. For instance, the 3,4-diamino-3-cyclobutene-1,2-dione group, which can be synthesized from diethyl squarate, acts as an electronic mimic of the ammonium (B1175870) carboxylate functionality present in α-amino acids. openmedscience.com A significant advantage of this mimic is its lack of a chiral center, which can simplify synthesis. openmedscience.com Furthermore, this squarate-based group is not acidic or basic at physiological pH, and its amino groups are not nucleophilic, offering distinct properties compared to the amino acid it replaces. openmedscience.com

This bioisosteric relationship has been exploited in the development of novel therapeutic agents. For example, the squarate core has been incorporated into N-methyl-D-aspartate (NMDA) receptor antagonists. openmedscience.com One such compound, perzinfotel, demonstrated neuroprotective properties and was investigated for the treatment of stroke. openmedscience.com The substitution of traditional functional groups with a squaramide core can lead to compounds with improved pharmacological profiles.

Below is a table detailing the functional groups for which the squaramide core can act as a bioisostere. rsc.org

| Functional Group | Bioisosteric Replacement |

| Urea | Squaramide |

| Thiourea (B124793) | Squaramide |

| Guanidine | Squaramide |

| Cyanoguanidine | Squaramide |

| Carboxylic Acid | 3-hydroxy-3-cyclobutene-1,2-dione |

This table showcases common functional groups in drug candidates and their bioisosteric replacement with a squaramide or related squarate-derived moiety.

Chiral Squaramide Synthesis and Catalysis

The rigid and planar structure of the cyclobutenedione core makes this compound an excellent starting material for the synthesis of chiral molecules used in asymmetric catalysis. Chiral squaramides, in particular, have emerged as effective hydrogen-bond-donating organocatalysts. researchgate.net

The synthesis of these catalysts often involves the reaction of this compound with an enantiomerically pure chiral diamine. researchgate.netumich.edu A well-documented example is the reaction with (1R,2R)-1,2-diphenylethylenediamine in refluxing ethanol (B145695) to produce a chiral cyclic squaramide. researchgate.netumich.edu This straightforward synthetic route allows for the creation of a diverse range of catalysts with tunable steric and electronic properties.

These chiral squaramide catalysts have been successfully applied in enantioselective reactions. Research has demonstrated their use as organocatalysts for the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net In these studies, the squaramide catalyst facilitates the transfer of an ethyl group to the aldehyde, creating a chiral secondary alcohol. While these novel ligands have been tested and found to produce the corresponding alcohols in moderate yields, the enantioselectivity was noted to be low in initial findings. researchgate.net

The table below summarizes the optimized conditions for a representative catalytic reaction. researchgate.net

| Parameter | Condition |

| Catalyst | (3R,4R)-3,4-Diphenyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione |

| Catalyst Loading | 10 mol% |

| Reactants | Benzaldehyde, Diethylzinc (4 equivalents) |

| Solvent | Dichloromethane |

| Temperature | -78 °C to room temperature |

| Result | Good Yield |

This table details the optimized reaction conditions for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by a chiral squaramide derived from diethyl squarate. researchgate.net

Applications in Materials Science and Polymer Chemistry

Cross-linking Agent in Polymeric Networks and Hydrogels

Diethyl squarate serves as an efficient homobifunctional cross-linker for polymers containing primary amine groups. This reactivity is particularly useful in creating stable, three-dimensional polymeric networks and hydrogels for biomedical applications.

A notable application of 3,4-diethoxy-3-cyclobutene-1,2-dione is in the preparation of gelatin-based hydrogels for use as three-dimensional (3D) scaffolds in cell culture and regenerative medicine. nih.govnih.gov Gelatin, a derivative of collagen, is an attractive biomaterial due to its biocompatibility and cell-adhesive properties, but it suffers from poor mechanical stability at physiological temperatures (37 °C). chemicalbook.com Cross-linking gelatin with diethyl squarate enhances its mechanical properties, creating stable hydrogels suitable for supporting cell growth.

Research has demonstrated the successful preparation of 5% and 10% w/v gelatin hydrogels using diethyl squarate as the cross-linking agent. nih.govnih.gov These hydrogels exhibit favorable swelling properties and have been shown to be suitable as 3D scaffolds for cell lines such as the chondrocyte cell line C28/I2. nih.govnih.gov The resulting squarate cross-linked hydrogels allow for the diffusion of small molecules through their pores while retaining loaded compounds, making them interesting platforms for drug delivery studies. nih.gov

Interactive Table: Preparation of Gelatin-DES Hydrogels

| Parameter | 5% Gel-DES | 10% Gel-DES |

|---|---|---|

| Gelatin Concentration | 5% w/v | 10% w/v |

| Buffer | 0.05 M Na₂CO₃/NaHCO₃ (pH 9.3) | 0.05 M Na₂CO₃/NaHCO₃ (pH 9.3) |

| Cross-linker | This compound | This compound |

| Reaction Temperature | 40 °C | 40 °C |

| Reaction Time | 90 min | 90 min |

Data derived from research on squarate cross-linked gelatin hydrogels. nih.govnih.gov

The cross-linking of gelatin by this compound occurs through amidation reactions. The process involves the nucleophilic attack of the primary amine groups of lysine (B10760008) residues present in the gelatin protein structure on the electrophilic carbon atoms of the squarate ring. nih.govnih.gov This results in the displacement of the ethoxy groups and the formation of stable amide bonds, known as squaramides.

As a homobifunctional cross-linker, one molecule of diethyl squarate can react with two amine groups from different polymer chains, thus forming a covalent bridge that creates a stable 3D network. chemicalbook.com This reaction is typically carried out under mild basic conditions (pH ~9.3) and at a slightly elevated temperature (e.g., 40 °C) to facilitate the reaction. nih.govnih.gov The formation of the bisamide product is the key to the successful cross-linking and stabilization of the hydrogel structure. nih.gov

Synthesis of π-Conjugated Polymers

While direct polycondensation of this compound is a specific area of research, its derivatives are crucial in synthesizing a class of π-conjugated materials known as squaraine dyes. chemicalbook.com These dyes are characterized by a donor-acceptor-donor structure, with the electron-deficient squaric acid core acting as the acceptor. The synthesis typically involves the condensation of diethyl squarate with electron-rich aromatic or heterocyclic compounds. chemicalbook.com The resulting squaraine dyes exhibit strong absorption and emission in the near-infrared (NIR) region, making them suitable for applications in organic electronics, such as organic solar cells. chemicalbook.com

Development of Functional Materials (e.g., Anion Transporters)

A significant application of this compound is in the synthesis of functional organic molecules capable of transporting anions across lipid membranes. nih.govrsc.orgrsc.org These synthetic anion transporters have potential applications in treating channelopathies like cystic fibrosis and as novel anticancer agents. nih.govnih.gov

The synthesis involves the reaction of diethyl squarate with various amine-containing molecules, such as substituted 2-aminomethylbenzimidazoles, to form squaramide-based compounds. nih.govrsc.orgrsc.org The squaramide motif is particularly effective for anion binding due to its ability to form strong hydrogen bonds with anions via its N-H donor groups. rsc.org These squaramide-based transporters can facilitate the movement of anions like chloride across cell membranes, disrupting ion gradients and potentially inducing apoptosis in cancer cells. nih.govnih.gov Research has shown that these transporters, derived from diethyl squarate, exhibit moderate to potent anion transport activity. nih.govbohrium.com

Table: Examples of Anion Transporters Derived from Diethyl Squarate

| Precursor 1 | Precursor 2 | Resulting Functional Group | Application |

|---|---|---|---|

| Diethyl Squarate | 2-Aminomethylbenzimidazoles | Squaramide | Anion Transport nih.govrsc.orgrsc.org |

| Diethyl Squarate | Substituted Anilines | Oxosquaramide | pH-Switchable Anion Transport nih.gov |

This table highlights the versatility of diethyl squarate in creating functional squaramide-based materials.

Crystal Engineering and Supramolecular Assembly using Squarate Motifs

The principles of crystal engineering and supramolecular assembly are employed to design and create ordered solid-state architectures with specific functionalities. The squaramide group, readily formed from this compound, is an excellent building block for these purposes. rsc.org

The squaramide moiety possesses two hydrogen bond donor sites (N-H groups) and two acceptor sites (C=O groups) in a rigid, planar arrangement. rsc.org This predictable geometry allows for the formation of robust and directional hydrogen-bonding networks, which can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular structures. nih.gov This directed assembly is fundamental to crystal engineering, where the goal is to control the packing of molecules in a crystal to achieve desired material properties. The anion transporters discussed previously are a prime example, where the supramolecular interactions of the squaramide motif with anions dictate their function. nih.gov

Biological Activity and Mechanistic Insights Excluding Dosage/administration

Interaction with Biological Macromolecules and Enzymes

While specific inhibitory actions of 3,4-Diethoxy-3-cyclobutene-1,2-dione against glyoxylase and transketolase are not extensively documented in publicly available research, the broader class of squaric acid derivatives has been investigated for its interactions with various enzymes. Notably, squaric acid has been identified as a motif for designing inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The squarate moiety can act as a phosphate (B84403) mimetic, enabling it to bind to the active site of these enzymes and modulate their activity.

Modulation of Cellular Functions and Metabolic Pathways

The precise mechanisms by which this compound directly modulates cellular functions and metabolic pathways are an area of ongoing investigation. However, its ability to react with amino groups on proteins and other biomolecules suggests that it can influence a variety of cellular processes. For instance, its derivatives have been shown to impact cell viability and induce apoptosis in cancer cell lines, indicating an interference with fundamental cellular functions. The interaction with amino acids and proteins can lead to alterations in their structure and function, thereby affecting the metabolic pathways in which they are involved.

Immunomodulatory Effects and Related Research Pathways

Derivatives of this compound have demonstrated notable immunomodulatory properties. One of the most well-studied is squaric acid dibutyl ester (SADBE), which is utilized as a topical immunotherapeutic agent for conditions like alopecia areata and warts. The proposed mechanism of action involves the induction of a contact hypersensitivity reaction. This localized inflammatory response is believed to modulate the local immune environment, potentially by altering the balance of T-lymphocyte subsets and cytokine production. It is thought that this "antigenic competition" diverts the immune response away from the auto-aggressive or virally infected cells.

More recently, this compound has been incorporated into novel drug delivery systems to enhance immunomodulatory effects. For example, it has been used to create pH-degradable nanogels for the systemic administration of Toll-like receptor 7/8 (TLR7/8) agonists. These nanogels can safely deliver the immune-stimulating agent to target cells, thereby activating an immune response in a more controlled and targeted manner. This approach highlights the potential of squarate-based chemistry in developing sophisticated immunotherapies.

Development of Fluorescent Probes for Anion Detection

The unique electronic and structural properties of the squaraine scaffold, which can be synthesized from this compound, make it an excellent platform for the development of fluorescent probes. These probes are particularly useful for the detection of anions, which play critical roles in numerous biological processes.

Researchers have synthesized squaramido-tethered bisbenzimidazoles from diethyl squarate. These molecules have shown a notable affinity for chloride anions, which are the most abundant anions in the extracellular fluid and are vital for maintaining cellular homeostasis. The interaction between the squaramide moiety and the anion can lead to a change in the fluorescent properties of the molecule, allowing for the detection and quantification of the target anion. Furthermore, squaric acid is a key component in the synthesis of squaraine dyes, which are used in near-infrared fluorescence imaging due to their sharp and intense absorption and emission profiles.

Research into Chemokine-Mediated Pathologies via 3,4-Diamino-3-cyclobutene-1,2-dione Derivatives

A significant area of research has focused on the derivatives of this compound, specifically the 3,4-diamino-3-cyclobutene-1,2-dione scaffold, for the treatment of inflammatory diseases. These derivatives have been developed as potent and selective antagonists of the CXC chemokine receptor 2 (CXCR2). nih.govnih.gov

CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation. nih.govpatsnap.com In many inflammatory conditions, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders, the excessive influx of neutrophils contributes to tissue damage. patsnap.compatsnap.com By blocking the CXCR2 receptor, the 3,4-diamino-3-cyclobutene-1,2-dione derivatives can inhibit the chemotaxis of neutrophils, thereby reducing the inflammatory response. nih.govnih.gov

Several small-molecule CXCR2 receptor antagonists based on this scaffold have been developed and have shown efficacy in in-vitro and in-vivo models of inflammation. nih.gov One such compound, SCH 527123, has progressed to clinical trials for the treatment of inflammatory disorders. nih.gov The research in this area demonstrates the potential of modifying the this compound core to create targeted therapies for a range of chemokine-mediated pathologies. nih.gov

Interactive Data Table: Research Findings on 3,4-Diamino-3-cyclobutene-1,2-dione Derivatives

| Derivative Class | Target Receptor | Biological Effect | Therapeutic Potential | Key Research Findings |

| 3,4-Diamino-3-cyclobutene-1,2-diones | CXCR2 | Antagonism, inhibition of neutrophil chemotaxis nih.gov | Inflammatory disorders, COPD nih.govpatsnap.com | Potent and selective inhibition of CXCR2 binding and IL-8-mediated chemotaxis. nih.gov |

| SCH 527123 | CXCR2 | Inhibition of CXCR2-mediated recruitment of inflammatory cells nih.gov | Inflammatory disorders nih.gov | Demonstrated promising proof-of-activity in early human clinical trials. nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The exceptional reactivity of 3,4-diethoxy-3-cyclobutene-1,2-dione, stemming from the high strain energy of its four-membered ring, makes it a valuable intermediate for a variety of chemical transformations. articleted.com Researchers are actively exploring new ways to synthesize and modify this and related cyclobutenedione structures.

As a starting material, this compound readily undergoes ethoxy substitution reactions with nucleophiles like amines and unsaturated organosilanes. scientificlabs.iesigmaaldrich.com This reactivity is fundamental to its use in creating a diverse range of derivatives, including furanones and quinones. sigmaaldrich.com

Recent advancements in synthetic organic chemistry are being applied to cyclobutenedione derivatives, offering more efficient and selective routes to complex molecules:

Asymmetric Synthesis : New methods are being developed for the catalytic asymmetric synthesis of chiral cyclobutane (B1203170) structures. acs.org For instance, the highly regio- and stereoselective asymmetric transfer hydrogenation of cyclobutenediones has been developed to produce a series of important four-membered carbocycles, including cyclobutenones and cyclobutanediols. acs.org

Cross-Coupling Reactions : Rhodium-catalyzed asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids represent a modern approach to creating complex, chiral cyclobutanes. sci-hub.se

Alternative Energy Sources : Microwave-assisted synthesis has been shown to be an effective alternative to traditional heating for producing squaraine dyes, which are derived from squaric acid esters like diethyl squarate. encyclopedia.pubpubcompare.ai This method can lead to shorter reaction times and improved yields.

The synthesis of related squarate esters, such as dimethyl squarate, from squaric acid using trimethyl orthoformate provides a convenient and inexpensive route suitable for large-scale preparations, a methodology that informs the broader production of dialkoxy cyclobutenediones. orgsyn.org

Integration into High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for their biological activity. nih.gov This automated process uses robotics, sensitive detectors, and advanced software to quickly identify "hits"—compounds that interact with a specific biological target. nih.gov The miniaturization of these assays means that only very small amounts of a compound, often just 1-3 milligrams, are needed for initial testing. nih.gov

The squaric acid scaffold is a recognized "bioisostere" for the carboxylic acid functionality, meaning it can replace a carboxylic acid group in a drug molecule to potentially improve its properties. asynt.com Derivatives of squaric acid have shown promise in a variety of therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents. articleted.com

This compound serves as a key starting material for creating libraries of novel compounds for HTS. asynt.com Its ability to react with various amines allows for the systematic synthesis of diverse squaramide derivatives. asynt.comnih.gov For example, a series of 3,4-diaminocyclobut-3-ene-1,2-diones were synthesized and found to be potent inhibitors of the CXCR2 receptor, a target for inflammatory diseases, making them suitable candidates for pharmaceutical development. nih.gov The creation of such compound libraries is essential for drug discovery programs aiming to identify new therapeutic agents. asynt.com

Table 1: Role of this compound in Drug Discovery Pipeline

| Stage | Application of this compound | Desired Outcome |

| Library Synthesis | Serves as a versatile chemical scaffold for creating diverse derivatives (e.g., squaramides). asynt.comnih.gov | A large and varied collection of novel compounds for testing. |

| High-Throughput Screening (HTS) | Derivatives are screened against biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of "hit" compounds with desired biological activity. |

| Lead Optimization | The squaric acid core is modified to improve drug-like properties like solubility and target affinity. articleted.com | Development of a lead compound with an enhanced pharmacological profile. |

Advanced Materials Design and Engineering

The unique electronic and structural properties of the cyclobutenedione core make it an excellent component for advanced functional materials. articleted.comarticleted.com Derivatives of squaric acid, often synthesized from precursors like this compound, are integral to the design of materials with novel optical and electronic characteristics. articleted.com

Organic Electronics : The planar structure and electron-accepting nature of the squarate ring are ideal for creating conjugated systems. articleted.com This has led to the development of novel organic semiconductors used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). articleted.comarticleted.com The planar structure facilitates efficient π-π stacking, which improves charge transport properties. articleted.com

Photovoltaics : In a significant application, squaraine derivatives have been used as hole-collecting monolayer materials in p-i-n perovskite solar cells. These materials demonstrated high power conversion efficiencies of up to 22.1% and good stability, highlighting the potential of the squaric acid skeleton in cost-effective solar energy technology. acs.org

Dyes and Sensors : Condensation of squaric acid or its esters with electron-rich aromatic compounds produces squaraine dyes. core.ac.uk These dyes exhibit intense absorption and emission in the near-infrared (NIR) region, making them valuable for applications such as photodynamic therapy and biochemical labeling. core.ac.uk

Nanotechnology : In nanotechnology, squaric acid-based molecules serve as building blocks for creating self-assembled nanostructures and have been used to form coordination polymers and metal-organic frameworks (MOFs). articleted.com

Table 2: Applications of Cyclobutenedione Derivatives in Materials Science

| Application Area | Key Property | Example Use Case |

| Organic Semiconductors | Planar structure, electron-accepting nature. articleted.com | Organic Field-Effect Transistors (OFETs). articleted.com |

| Photovoltaics | Strong light absorption, charge transport. acs.orgcore.ac.uk | Perovskite Solar Cells. acs.org |

| Nonlinear Optics | High molecular polarizability. articleted.com | Optical data storage and processing. |

| Dyes and Imaging | Intense absorption/emission in NIR region. core.ac.uk | Photodynamic therapy, bio-imaging. core.ac.uk |

Sustainable and Green Chemical Manufacturing of Cyclobutenedione Derivatives

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to make manufacturing processes more sustainable by reducing waste, conserving resources, and minimizing environmental impact. mdpi.comdcatvci.org This paradigm shift is relevant to the production of this compound and its derivatives.

Future research in this area will likely focus on several key strategies:

Greener Synthetic Routes : The historical synthesis of squaraine dyes involved solvents like benzene, a known carcinogen. encyclopedia.pub A shift to less hazardous alternatives like toluene (B28343) has already occurred, and future work will continue to identify greener solvent systems. encyclopedia.pub The development of solvent-free or aqueous-based reaction conditions is a major goal.

Catalysis : The use of biocatalysis, which employs enzymes as natural, renewable, and biodegradable catalysts, offers a significant opportunity for sustainable manufacturing. mdpi.com Exploring enzymatic pathways for the synthesis or modification of cyclobutenediones could drastically reduce the environmental footprint.

Circular Economy Principles : A circular approach involves designing products and materials that can be reused, recycled, or recovered. mdpi.com For cyclobutenedione-based materials, this could mean designing polymers that are biodegradable or can be chemically recycled back to their monomeric units, preserving the value of the chemical building blocks. researchgate.netunipd.it

Recent innovations in the pharmaceutical sector, such as developing manufacturing routes that cut solvent consumption by over 90% and significantly reduce greenhouse gas emissions, serve as a model for what can be achieved in the specialty chemicals sector. dcatvci.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diethoxy-3-cyclobutene-1,2-dione in laboratory settings?

- Answer : Two primary methods are documented:

- Ethanol-based synthesis : React squaric acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux, yielding ~86% .

- Triethyl orthoformate route : React squaric acid with triethyl orthoformate, achieving ~83% yield .

- Both methods require purification via recrystallization or column chromatography to isolate the product .

Q. What are the key physicochemical properties relevant to experimental handling?

- Answer :

- Molecular weight : 170.16 g/mol; Density : 1.15 g/mL at 25°C; Boiling point : 95°C at 0.1 mmHg .

- Solubility : Partially soluble in water, miscible with organic solvents (e.g., ethanol, DCM) .

- Storage : Stable at room temperature in airtight containers; avoid moisture and light .

Q. What safety precautions are necessary when handling this compound?

- Answer :

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitivity (H335) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How does the substitution of ethoxy groups influence reactivity compared to methoxy analogs?

- Answer : Ethoxy groups introduce greater steric hindrance but improve solubility in non-polar solvents. Methoxy analogs (e.g., 3,4-dimethoxy derivatives) exhibit faster nucleophilic substitution due to lower steric bulk . For example, ethoxy-substituted derivatives require longer reaction times with amines but enable regioselective modifications .

Q. What analytical techniques are recommended for characterizing reaction intermediates?

- Answer :

- IR spectroscopy : Identify carbonyl stretches (1,700–1,800 cm⁻¹) and ethoxy C-O bonds .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethoxy proton signals at δ 1.2–1.4 ppm) .

- HPLC/MS : Monitor reaction progress and assess purity (>98% for downstream applications) .

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions with amines?

- Answer :

- Optimize conditions : Use polar aprotic solvents (e.g., DMF), elevate temperature (50–80°C), or add catalytic bases (e.g., triethylamine) .

- Side reactions : Competing hydrolysis can occur; ensure anhydrous conditions and use molecular sieves .

Q. What are the applications in designing enzyme inhibitors or receptor ligands?

- Answer : The compound serves as a precursor for squaramide-based ligands. For example:

- Galectin inhibitors : Conjugate with amino-functionalized glycans via diethyl squarate-mediated amidation .